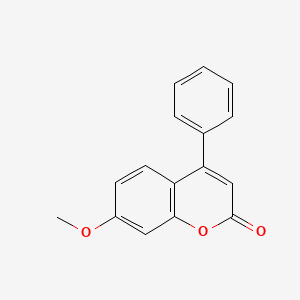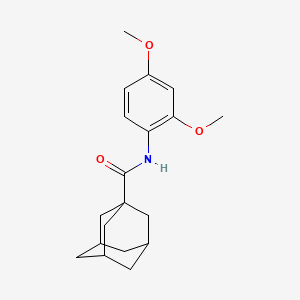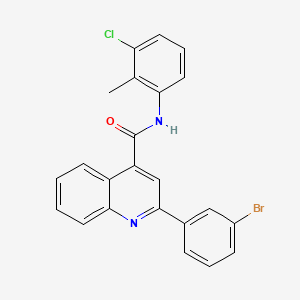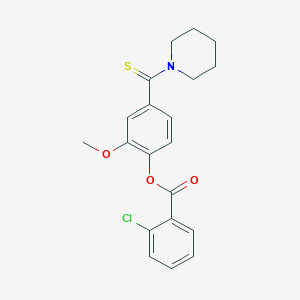
2-(Benzyloxy)-5-bromo-N'-(2-methoxybenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide is a hydrazone derivative known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 3-bromobenzohydrazide in the presence of methanol as a solvent. The reaction mixture is stirred at ambient temperature for about an hour, resulting in a colorless solution. Slow evaporation of the solvent over a week yields colorless block-shaped single crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the azomethine group to an amine.
Substitution: This reaction can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its antimicrobial and anticancer properties make it a candidate for developing new therapeutic agents.
Medicine: Research into its anti-inflammatory and analgesic effects could lead to new treatments for various conditions.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide involves its interaction with various molecular targets. The azomethine group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound’s ability to generate reactive oxygen species may contribute to its antimicrobial and anticancer activities. The exact pathways and molecular targets are still under investigation, but they likely involve modulation of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-N’-(2-methoxybenzylidene)benzohydrazide
- N’-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
Uniqueness
2-(Benzyloxy)-5-bromo-N’-(2-methoxybenzylidene)benzohydrazide stands out due to its unique combination of a benzyloxy group and a bromine atom, which may enhance its biological activity and chemical reactivity compared to similar compounds. The presence of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets .
Propiedades
Fórmula molecular |
C22H19BrN2O3 |
|---|---|
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
5-bromo-N-[(E)-(2-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C22H19BrN2O3/c1-27-20-10-6-5-9-17(20)14-24-25-22(26)19-13-18(23)11-12-21(19)28-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
Clave InChI |
IPLCHBWGCVQJGI-ZVHZXABRSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1C=NNC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11662414.png)
![ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662415.png)
![2,6-Dimethoxy-4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B11662420.png)
![2,6-dimethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl acetate](/img/structure/B11662426.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662428.png)


![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-2-yl}-4-bromobenzamide](/img/structure/B11662457.png)


![3-(2,4-dichlorophenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662475.png)


![2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11662495.png)
